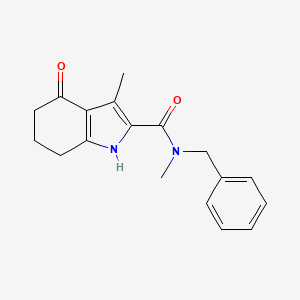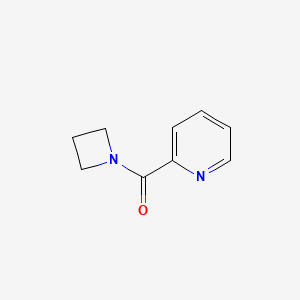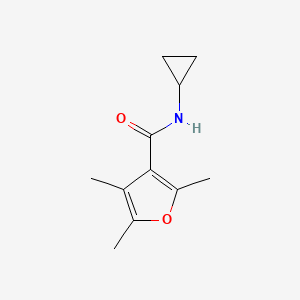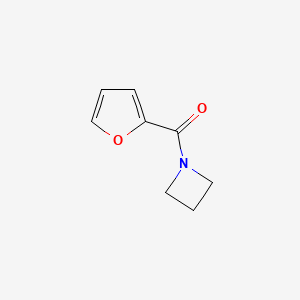
N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide, also known as BDMC, is a synthetic compound that has gained attention in the scientific community for its potential use in cancer treatment. BDMC belongs to the family of indole derivatives and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide inhibits the PI3K/Akt/mTOR pathway, which is essential for cell proliferation and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide has been shown to have various biochemical and physiological effects. It has antioxidant properties and can scavenge free radicals, which are known to cause cellular damage. N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide also has anti-inflammatory properties and can reduce inflammation in the body. It has been shown to improve insulin sensitivity and glucose metabolism, which is beneficial for individuals with diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide in lab experiments include its relative ease of synthesis and its potent anticancer properties. However, N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide has some limitations, including its poor solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide.
Orientations Futures
There are several future directions for research on N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide. One direction is to investigate its potential use in combination with other anticancer drugs to enhance its efficacy. Another direction is to explore its use in other diseases, such as diabetes and inflammation. Additionally, further studies are needed to understand the mechanism of action of N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide and its potential side effects.
In conclusion, N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide is a synthetic compound that has shown promising results in various studies for its anticancer properties. Its mechanism of action involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide has various biochemical and physiological effects and has potential use in other diseases. However, its limitations need to be taken into consideration when designing experiments using N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide. Further research is needed to fully understand the potential of N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide in cancer treatment and other diseases.
Méthodes De Synthèse
The synthesis of N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide involves the reaction of 3-methyl-4-nitro-1H-indole with benzylamine, followed by reduction and acylation. The final product is obtained after purification and crystallization. The synthesis method is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide induces apoptosis, a process of programmed cell death, in cancer cells. It also inhibits angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Propriétés
IUPAC Name |
N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-16-14(9-6-10-15(16)21)19-17(12)18(22)20(2)11-13-7-4-3-5-8-13/h3-5,7-8,19H,6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANNITLKPXYEJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)CCC2)C(=O)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7476275.png)
![N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B7476280.png)


![1-[4-(Azetidine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7476321.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7476329.png)

![4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B7476350.png)


![2-[acetyl(methyl)amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B7476374.png)
![2-Chloro-5-[(5-chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476379.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B7476381.png)
